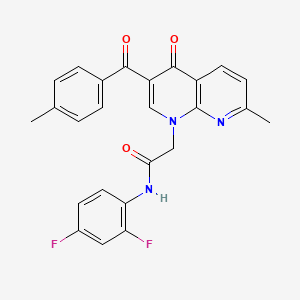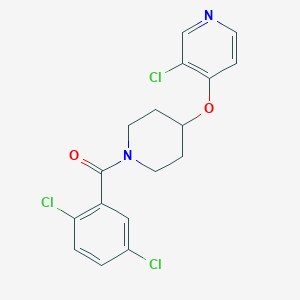![molecular formula C17H14N2O5 B2686834 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105244-66-3](/img/structure/B2686834.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups, including a benzodioxole group, an isoxazole group, and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzodioxole group consists of a benzene ring fused with a 1,3-dioxole ring. The isoxazole group is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of multiple reactive groups. For instance, the benzodioxole group could participate in electrophilic aromatic substitution reactions, while the isoxazole group could undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar groups like the acetamide could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
- 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide belongs to a class of compounds known for their chemical versatility and potential pharmacological activities. One related compound, N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, has been synthesized as a precursor for a series of 3,5-disubstituted benzoxazoles, demonstrating the potential of these compounds in chemical synthesis and pharmaceutical applications (Khodot & Rakitin, 2022).
Catalysis and Reaction Mechanisms
- The compound is related to isoxazoles, which are used in catalytic condensations. For example, isoxazoles have been prepared by catalytic condensation of primary nitro compounds with terminal acetylenes using a copper/base catalytic system. This highlights the relevance of isoxazole derivatives in synthetic chemistry, particularly in catalysis and reaction mechanisms (Baglieri et al., 2016).
Potential Biological Activities
- The chemical structure of this compound is similar to compounds that have shown a variety of biological activities. For instance, similar compounds have demonstrated properties such as anticonvulsant activities, indicating potential applications in pharmaceutical research (Kohn et al., 1993).
Crystallography and Molecular Structure
- The molecular structure and crystallography of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, have been studied, suggesting the importance of these compounds in understanding molecular interactions and structural biology (Subhadramma et al., 2015).
Anticancer Potential
- Derivatives of this compound class, specifically 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, have been explored for their anticancer activity. This suggests the compound's relevance in oncology and drug development for cancer treatment (Horishny et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(18-9-13-2-1-5-21-13)8-12-7-15(24-19-12)11-3-4-14-16(6-11)23-10-22-14/h1-7H,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDINZUKEGCMLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

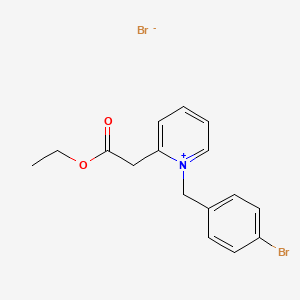
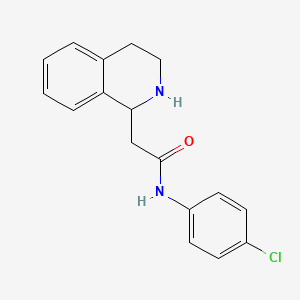
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2686754.png)


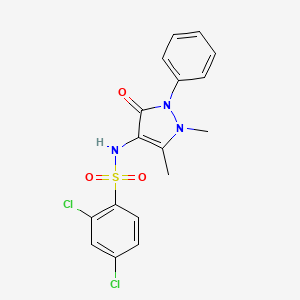
![N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2686762.png)
![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid](/img/structure/B2686764.png)
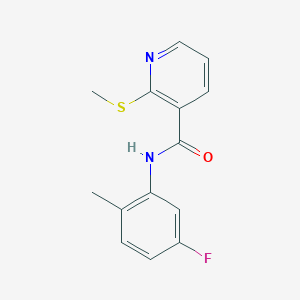

![N-[4-[(2-Chloroacetyl)amino]-2-methylphenyl]furan-2-carboxamide](/img/structure/B2686770.png)
